molecular formula C12H15NO B7502330 N-cyclopropyl-N-ethylbenzamide

N-cyclopropyl-N-ethylbenzamide

Cat. No.: B7502330
M. Wt: 189.25 g/mol
InChI Key: MPNSFILCJMAWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-ethylbenzamide is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound features a cyclopropyl group and an ethyl group attached to the nitrogen atom, with a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclopropyl-N-ethylbenzamide can be synthesized through the reaction of cyclopropylamine and ethylamine with benzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

Benzoyl chloride+Cyclopropylamine+EthylamineThis compound+HCl\text{Benzoyl chloride} + \text{Cyclopropylamine} + \text{Ethylamine} \rightarrow \text{this compound} + \text{HCl} Benzoyl chloride+Cyclopropylamine+Ethylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Ultrasonic irradiation and green chemistry approaches, such as using eco-friendly solvents, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-ethylbenzamide undergoes various chemical reactions, including:

    Hydrolysis: In acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and amines.

    Oxidation: It can be oxidized to form N-cyclopropyl-N-ethylbenzoic acid.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Hydrolysis: Benzoic acid, cyclopropylamine, and ethylamine.

    Oxidation: N-cyclopropyl-N-ethylbenzoic acid.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-N-ethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-ethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: N-cyclopropyl-N-ethylbenzamide is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct steric and electronic properties

Properties

IUPAC Name

N-cyclopropyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-13(11-8-9-11)12(14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNSFILCJMAWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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